rac 2-Hydroxy Ibuprofen-d6
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Overview
Description
rac 2-Hydroxy Ibuprofen-d6: is a deuterium-labeled analogue of rac 2-Hydroxy Ibuprofen, which is a metabolite of Ibuprofen. This compound is used as a stable isotope-labeled internal standard in various analytical applications. The molecular formula of this compound is C13H12D6O3, and it has a molecular weight of 228.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac 2-Hydroxy Ibuprofen-d6 typically involves the deuteration of rac 2-Hydroxy Ibuprofen. This process replaces the hydrogen atoms in the chemical structure with deuterium atoms. The deuteration can be achieved using deuterium gas or deuterated reagents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .
Chemical Reactions Analysis
Types of Reactions: rac 2-Hydroxy Ibuprofen-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products:
Oxidation: Formation of 2-keto Ibuprofen-d6 or 2-carboxy Ibuprofen-d6.
Reduction: Formation of 2-hydroxy Ibuprofen-d6.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
rac 2-Hydroxy Ibuprofen-d6 is widely used in scientific research, including:
Chemistry: As an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for accurate quantification and analysis.
Biology: In metabolic studies to trace the metabolic pathways of Ibuprofen and its metabolites.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ibuprofen.
Industry: In the development of new analytical methods and quality control of pharmaceutical products
Mechanism of Action
rac 2-Hydroxy Ibuprofen-d6, being a labeled analogue of Ibuprofen, shares a similar mechanism of action. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The deuterium labeling does not significantly alter the pharmacological activity but allows for precise tracking in analytical studies .
Comparison with Similar Compounds
rac 2-Hydroxy Ibuprofen: The non-deuterated form of the compound.
Ibuprofen: The parent compound from which rac 2-Hydroxy Ibuprofen is derived.
2-Keto Ibuprofen: An oxidized metabolite of Ibuprofen.
2-Carboxy Ibuprofen: Another oxidized metabolite of Ibuprofen
Uniqueness: rac 2-Hydroxy Ibuprofen-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential .
Properties
IUPAC Name |
2-[4-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKVYPPCJBOSG-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC=C(C=C1)C(C)C(=O)O)(C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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